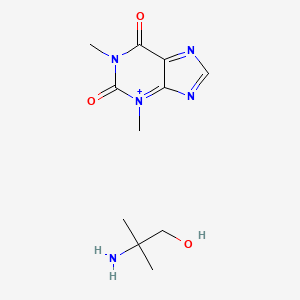
Butaphyllamine; Buthoid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butaphyllamine, also known by its trade name Buthoid, is a compound that has garnered attention in various scientific fields. It is a derivative of theophylline, a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease. Butaphyllamine is a combination of theophylline and 2-amino-2-methyl-1-propanol, forming a 1:1 compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butaphyllamine involves the reaction of theophylline with 2-amino-2-methyl-1-propanol. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired compound. The reaction can be summarized as follows: [ \text{Theophylline} + \text{2-amino-2-methyl-1-propanol} \rightarrow \text{Butaphyllamine} ]
Industrial Production Methods
Industrial production of Butaphyllamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors where the reactants are mixed and maintained under optimal conditions to maximize yield. The product is then purified using techniques such as crystallization or chromatography to obtain high-purity Butaphyllamine .
Analyse Chemischer Reaktionen
Types of Reactions
Butaphyllamine undergoes various chemical reactions, including:
Oxidation: Butaphyllamine can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of Butaphyllamine, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Butaphyllamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Investigated for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Explored for its therapeutic potential in respiratory diseases and other medical conditions.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds .
Wirkmechanismus
The mechanism of action of Butaphyllamine involves its interaction with specific molecular targets. It primarily acts on adenosine receptors, leading to bronchodilation and relaxation of smooth muscles. The compound also influences cyclic adenosine monophosphate (cAMP) pathways, enhancing its therapeutic effects in respiratory conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Theophylline: A bronchodilator with a similar structure but different pharmacokinetic properties.
Aminophylline: A compound that combines theophylline with ethylenediamine, used for similar therapeutic purposes.
Caffeine: Shares a similar xanthine structure but has different pharmacological effects.
Uniqueness
Butaphyllamine is unique due to its specific combination of theophylline and 2-amino-2-methyl-1-propanol, which imparts distinct pharmacological properties. Its ability to act on multiple molecular targets and pathways makes it a versatile compound in both research and therapeutic applications .
Eigenschaften
Molekularformel |
C11H18N5O3+ |
|---|---|
Molekulargewicht |
268.29 g/mol |
IUPAC-Name |
2-amino-2-methylpropan-1-ol;1,3-dimethylpurin-3-ium-2,6-dione |
InChI |
InChI=1S/C7H7N4O2.C4H11NO/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;1-4(2,5)3-6/h3H,1-2H3;6H,3,5H2,1-2H3/q+1; |
InChI-Schlüssel |
FSHUFUJGJZEOJT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CO)N.CN1C(=O)C2=NC=NC2=[N+](C1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


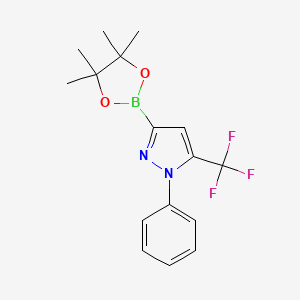
![1'-Benzyl-8-chlorospiro[chroman-2,4'-piperidin]-4-one](/img/structure/B15132416.png)
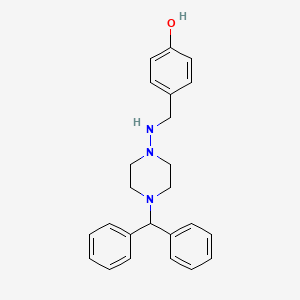
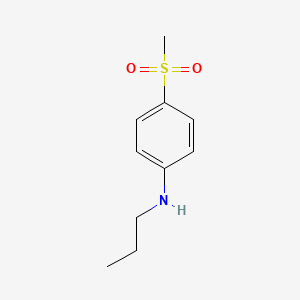
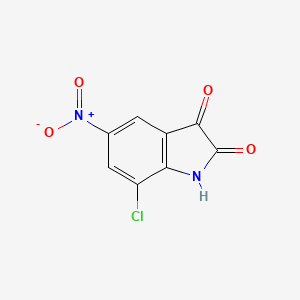
![7-Methylenebicyclo[3.3.1]nonan-3-amine](/img/structure/B15132438.png)
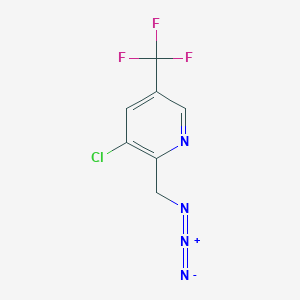
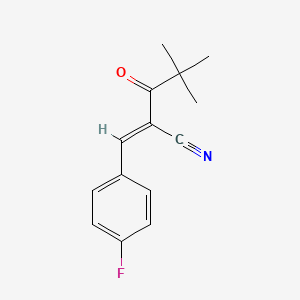
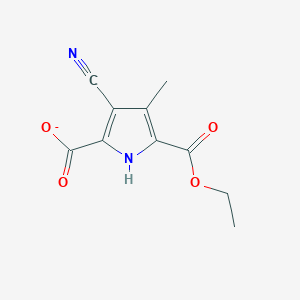
![[1,1'-Biphenyl]-2-sulfonamide, N-[(dimethylamino)methylene]-4'-formyl-](/img/structure/B15132483.png)
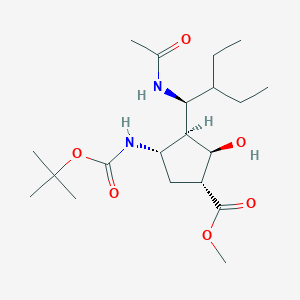
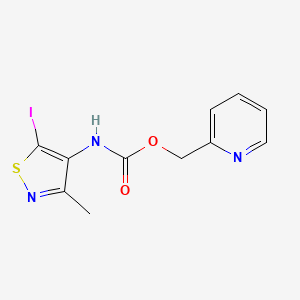

![(4R)-4-[(1R,4Z,8Z,10Z,12S,15R,17R)-17-hydroxy-5,12-dimethyl-3-oxo-2,16-dioxabicyclo[13.3.1]nonadeca-4,8,10-trien-17-yl]-1,3-thiazolidin-2-one](/img/structure/B15132521.png)
